molecular formula C21H26ClN3OS2 B2833009 N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride CAS No. 1216710-64-3

N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride

Cat. No. B2833009
CAS RN: 1216710-64-3
M. Wt: 436.03
InChI Key: XEXKBZBCLXSOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3OS2 and its molecular weight is 436.03. The purity is usually 95%.
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Scientific Research Applications

Research Applications of Similar Compounds

Metabolism and Excretion Studies

Compounds with similar structures or functionalities are often studied for their absorption, metabolism, excretion, and toxicological profiles in both humans and animal models. For example, the study on the metabolism and excretion of [14C]Mirabegron, a β3-adrenoceptor agonist, in healthy male volunteers, provides insights into the pharmacokinetics of drugs with complex structures (Takusagawa et al., 2012).

Toxicokinetics of Industrial Solvents

The examination of toxicokinetics for industrial solvents such as N,N-dimethylacetamide (DMA) and its major urinary metabolites highlights the importance of monitoring occupational exposure to chemicals with potential health risks (Princivalle et al., 2010).

Contact Dermatitis Studies

Research into compounds used in industrial and cosmetic products, such as chloroacetamide, provides valuable data on their potential to cause allergic reactions and contact dermatitis (Assier-Bonnet & Revuz, 1999).

Pharmacokinetic Profiles of Therapeutic Agents

The pharmacokinetic profiling of therapeutic agents like nizatidine in different formulations can be crucial for understanding their bioavailability and efficacy in clinical settings (Sano et al., 1991).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS2.ClH/c1-4-16-10-11-18-19(14-16)27-21(22-18)24(13-12-23(2)3)20(25)15-26-17-8-6-5-7-9-17;/h5-11,14H,4,12-13,15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXKBZBCLXSOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)CSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride

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